7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves several steps. The synthetic route typically starts with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound. Specific reagents and catalysts are used to facilitate these reactions.
Cyclization Reactions: These reactions are used to form the hexahydroquinoline ring structure. Cyclization can be achieved through various methods, including thermal and catalytic processes.
Functional Group Modifications:
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be facilitated by using specific reagents and catalysts.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: This compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other similar compounds, such as:
2-Methoxyphenyl isocyanate: Known for its chemoselective nature and use as a protecting group.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Noted for its unique structural properties.
2-(3,4-Dimethoxyphenyl)ethanol: A simpler compound with similar functional groups.
The uniqueness of this compound lies in its complex structure and the combination of multiple functional groups, which contribute to its diverse range of applications and activities.
Properties
Molecular Formula |
C33H34N2O5S |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C33H34N2O5S/c1-19-30(33(37)35-24-8-6-7-9-27(24)38-2)31(20-10-13-23(41-5)14-11-20)32-25(34-19)16-22(17-26(32)36)21-12-15-28(39-3)29(18-21)40-4/h6-15,18,22,31,34H,16-17H2,1-5H3,(H,35,37) |
InChI Key |
RQIAAEOJMBLDDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)SC)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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